2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate
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Overview
Description
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features dibutyl groups and octadec-9-enoate moieties, making it a unique and specialized chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves multiple steps. Typically, the process begins with the preparation of the dibutylstannyl intermediate. This intermediate is then reacted with octadec-9-enoic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dibutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler organotin compounds .
Scientific Research Applications
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s organotin moiety can bind to thiol groups in proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Compared to similar compounds, 2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate is unique due to its specific structural features, including the presence of octadec-9-enoate moieties. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
67361-77-7 |
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Molecular Formula |
C48H92O4S2Sn |
Molecular Weight |
916.1 g/mol |
IUPAC Name |
2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-4-2;/h2*9-10,23H,2-8,11-19H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
DUHOHCDHGJKLNY-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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